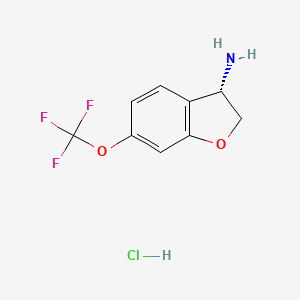
(3S)-6-(Trifluoromethoxy)-2,3-dihydrobenzofuran-3-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of (3S)-6-(Trifluoromethoxy)-2,3-dihydrobenzofuran-3-amine hydrochloride involves several steps, typically starting with the formation of the benzofuran ring. The trifluoromethoxy group is introduced through a trifluoromethylation reaction, which can be achieved using various reagents and catalysts. Common reagents include trifluoromethyl iodide and trifluoromethyl sulfonates, while catalysts such as palladium or copper complexes are often employed .
Industrial production methods for this compound may involve optimizing reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and reaction time, as well as employing purification techniques such as crystallization or chromatography .
化学反応の分析
(3S)-6-(Trifluoromethoxy)-2,3-dihydrobenzofuran-3-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium or copper complexes. Major products formed from these reactions depend on the specific reaction conditions and reagents used .
科学的研究の応用
(3S)-6-(Trifluoromethoxy)-2,3-dihydrobenzofuran-3-amine hydrochloride has a wide range of scientific research applications:
作用機序
The mechanism of action of (3S)-6-(Trifluoromethoxy)-2,3-dihydrobenzofuran-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s binding affinity to target proteins or enzymes, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
類似化合物との比較
(3S)-6-(Trifluoromethoxy)-2,3-dihydrobenzofuran-3-amine hydrochloride can be compared with other similar compounds, such as:
Trifluoromethyl ethers: These compounds also contain a trifluoromethoxy group and share similar properties, but may differ in their specific applications and reactivity.
Fluorinated benzofurans: These compounds have a similar benzofuran core structure but may contain different fluorinated substituents, leading to variations in their chemical and biological properties.
特性
分子式 |
C9H9ClF3NO2 |
|---|---|
分子量 |
255.62 g/mol |
IUPAC名 |
(3S)-6-(trifluoromethoxy)-2,3-dihydro-1-benzofuran-3-amine;hydrochloride |
InChI |
InChI=1S/C9H8F3NO2.ClH/c10-9(11,12)15-5-1-2-6-7(13)4-14-8(6)3-5;/h1-3,7H,4,13H2;1H/t7-;/m1./s1 |
InChIキー |
PTVCHEINXNNKHW-OGFXRTJISA-N |
異性体SMILES |
C1[C@H](C2=C(O1)C=C(C=C2)OC(F)(F)F)N.Cl |
正規SMILES |
C1C(C2=C(O1)C=C(C=C2)OC(F)(F)F)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N-Bis(2-chloroethyl)-4-[(E)-({3-chloro-4-[2-(phenoxymethyl)-1,3-thiazol-4-yl]phenyl}imino)methyl]-3-methylaniline](/img/structure/B14006387.png)
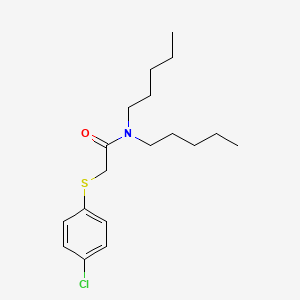
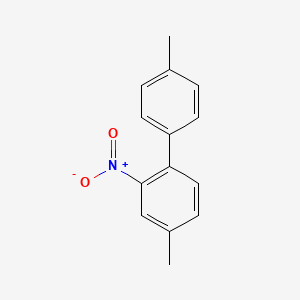
![Tert-butyl 2-[1-(2-trimethylsilylethoxymethyl)imidazol-2-yl]pyrrolidine-1-carboxylate](/img/structure/B14006408.png)
![Methyl 2-[3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl]acetate](/img/structure/B14006409.png)
![(4Z)-2-Ethoxy-4-{[4-hydroxy-2-methyl-5-(propan-2-yl)anilino]methylidene}cyclohexa-2,5-dien-1-one](/img/structure/B14006419.png)
![Pyrido[2,3-d]pyrimidine-6-carboxylicacid, 3,4,5,8-tetrahydro-2-(methylthio)-4,5-dioxo-](/img/structure/B14006425.png)
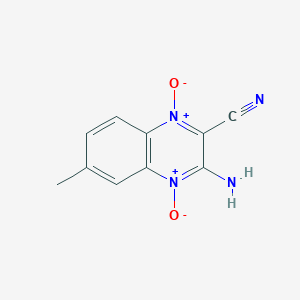

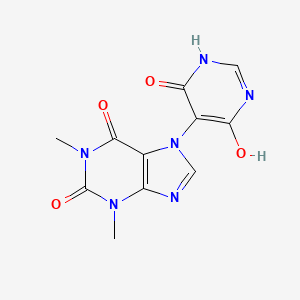
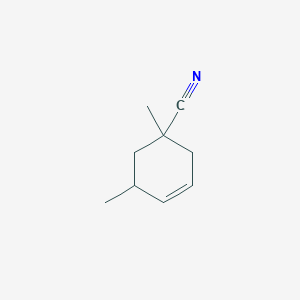

amino}benzoyl)amino]pentanedioic acid](/img/structure/B14006442.png)
![2-[Bis(2-chloroethyl)aminomethyl]-4-bromo-phenol](/img/structure/B14006459.png)
